molecular formula C8H7BBrFO4 B8119173 4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid

4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid

Cat. No.: B8119173
M. Wt: 276.85 g/mol
InChI Key: UALLVIMCMIUYCP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromine, fluorine, and a methoxycarbonyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid typically involves the following steps:

    Bromination: The starting material, 2-fluoro-5-(methoxycarbonyl)phenylboronic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Boronic Acid Formation: The brominated intermediate is then converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The bromine and fluorine substituents can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), and temperature (e.g., room temperature).

    Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., DMF or DMSO), and temperature (e.g., 50-100°C).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Substitution: Formation of substituted phenylboronic acid derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The presence of bromine and fluorine substituents can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Bromo-5-fluoropyridine

Uniqueness

4-Bromo-2-fluoro-5-(methoxycarbonyl)phenylboronic acid is unique due to the combination of bromine, fluorine, and methoxycarbonyl substituents on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specific synthetic applications where other boronic acids may not be as effective.

Properties

IUPAC Name

(4-bromo-2-fluoro-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALLVIMCMIUYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Br)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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